molecular formula C26H28N4O2 B2949357 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226430-47-2

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2949357
CAS No.: 1226430-47-2
M. Wt: 428.536
InChI Key: SYWCBPHAXWFYNP-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity. The piperidine ring and functional groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-(6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Uniqueness

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both cyano and ethyl groups on the quinoline core, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-18-8-9-23-22(14-18)25(21(15-27)17-28-23)30-12-10-19(11-13-30)26(31)29-16-20-6-4-5-7-24(20)32-2/h4-9,14,17,19H,3,10-13,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCBPHAXWFYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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